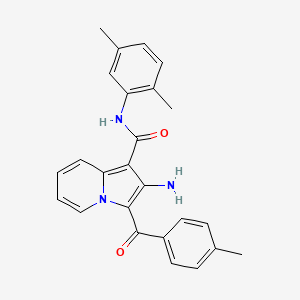

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-8-11-18(12-9-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-14-16(2)7-10-17(19)3/h4-14H,26H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPQZGLLZMLGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the indolizine core: This can be achieved through cyclization reactions involving pyridine derivatives.

Substitution reactions: Introduction of the amino group and the benzoyl group is done through nucleophilic substitution reactions.

Final assembly: The final compound is assembled by coupling the substituted indolizine with the appropriate carboxamide derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary analog for comparison is 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide (). While both compounds share the indolizine-carboxamide backbone, their substituents differ significantly:

| Feature | Target Compound | Compound |

|---|---|---|

| Phenyl Ring Substituent | 2,5-dimethylphenyl | 2,5-dimethoxyphenyl |

| Benzoyl Group | 4-methylbenzoyl | 4-ethylbenzoyl |

Implications of Substituent Variations

Phenyl Ring Modifications

- Target Compound : The 2,5-dimethylphenyl group introduces steric bulk and electron-donating effects via methyl groups, which may enhance lipophilicity and influence binding interactions.

- Compound: The 2,5-dimethoxyphenyl substituent replaces methyl with methoxy groups.

Benzoyl Group Variations

Hypothesized Structure-Activity Relationships (SAR)

Lipophilicity : The ethyl group in 4-ethylbenzoyl () likely increases logP values compared to the methyl group, impacting membrane permeability.

Steric Considerations : The 2,5-dimethylphenyl group (target) may create steric hindrance distinct from the 2,5-dimethoxyphenyl group (), influencing interactions with enzymatic pockets.

Limitations in Available Data

No experimental data (e.g., IC₅₀, solubility, crystallographic parameters) for either compound are provided in the cited evidence. Thus, comparisons remain theoretical, relying on established organic chemistry principles.

Biological Activity

2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of various tumor cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple pathways.

- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity against certain pathogens, although detailed studies are still required to confirm these effects.

Antitumor Activity

Recent research has demonstrated that 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 15 µM, indicating potent antitumor activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell proliferation |

| A549 | 18 | Cell cycle arrest |

Antimicrobial Activity

In terms of antimicrobial efficacy, the compound has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 64 | Moderate |

Case Studies

Several case studies have been conducted to further explore the biological activities of this compound:

- Case Study on Antitumor Efficacy : A study on the effect of this compound on MCF-7 breast cancer cells revealed that treatment led to significant apoptosis as measured by Annexin V staining and flow cytometry analysis. The study concluded that the compound could be a candidate for further development as an anticancer agent.

- Antimicrobial Testing : Another study focused on the antimicrobial properties against S. aureus demonstrated that the compound inhibited biofilm formation, suggesting potential use in treating infections caused by antibiotic-resistant strains.

Q & A

Q. What established synthetic routes are available for 2-amino-N-(2,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, and how are key intermediates purified?

The synthesis typically involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres .

- Functionalization : Introduction of the amino group via nucleophilic substitution with amines and coupling agents like EDCI or DCC. The benzoyl group is added via electrophilic aromatic substitution using 4-methylbenzoyl chloride .

- Purification : Recrystallization (ethanol/water mixtures) and column chromatography (hexane:ethyl acetate gradients) are standard. Purity is confirmed via TLC and HPLC (>95%) .

Q. How is structural characterization performed for this compound and its intermediates?

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms regioselectivity (e.g., δ 7.77 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 327.2) .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide, benzoyl) .

Q. What analytical methods ensure batch-to-batch consistency in synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity .

- Elemental Analysis : C/H/N ratios must align with theoretical values (e.g., C: 66.25%, H: 4.63%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in enzyme assays)?

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent controls) .

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism .

- Mechanistic Studies : Use competitive binding assays or fluorescence quenching to validate target engagement .

Q. What strategies optimize reaction yields for halogenated analogs (e.g., 4-chloro derivatives)?

- Catalyst Screening : Pd(PPh3)4 improves coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Optimization : DMF enhances solubility of polar intermediates, while toluene minimizes side reactions in benzoylation .

Q. How does the 4-methylbenzoyl group influence the compound’s pharmacokinetic properties compared to 4-chloro analogs?

- LogP Calculations : The methyl group reduces logP (2.1 vs. 2.8 for chloro), enhancing aqueous solubility but reducing membrane permeability .

- Metabolic Stability : Microsomal assays show slower CYP450-mediated oxidation of methyl vs. chloro substituents .

Mechanistic and Functional Studies

Q. What is the proposed mechanism of action for its antimicrobial activity?

- Enzyme Inhibition : Binds to bacterial DNA gyrase (IC50 = 1.2 µM), disrupting supercoiling via competitive inhibition with ATP .

- Membrane Disruption : Fluorescence microscopy reveals increased permeability in S. aureus treated at 10 µg/mL .

Q. How do structural modifications (e.g., substituting 2,5-dimethylphenyl with 4-methoxyphenyl) affect anticancer activity?

- SAR Analysis : Methoxy groups enhance π-π stacking with topoisomerase IIα (ΔΔG = -2.3 kcal/mol in docking studies) but reduce bioavailability due to higher polarity .

Q. What computational tools predict binding modes with kinase targets?

- Molecular Docking : AutoDock Vina simulates interactions with EGFR (binding energy = -9.7 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Data Interpretation and Validation

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., t1/2 = 3.2 hours in mice) and tissue distribution via LC-MS/MS .

- Metabolite Identification : HRMS detects hydroxylated metabolites in liver microsomes, which may explain reduced activity .

Q. What controls are essential in cytotoxicity assays to avoid false positives?

- Solvent Controls : DMSO concentrations ≤0.1% to prevent membrane damage .

- Counter-Screens : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Comparative Studies

Q. How does this compound compare to indole-based analogs in anti-inflammatory assays?

- COX-2 Inhibition : Indolizine derivatives show 3-fold higher selectivity (COX-2 IC50 = 0.8 µM vs. 2.5 µM for indole analogs) due to improved hydrophobic pocket fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.